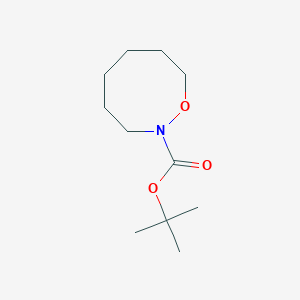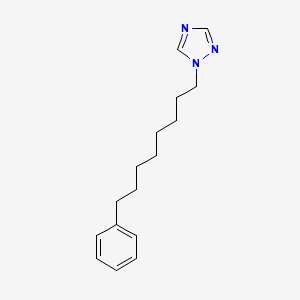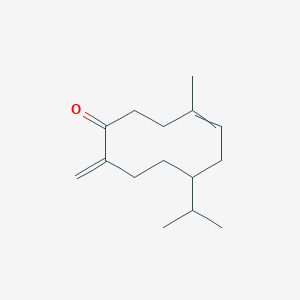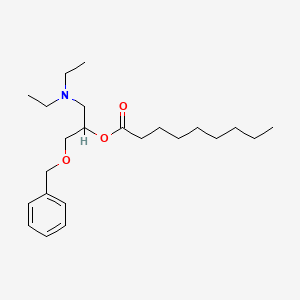
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is an organic compound with a complex structure that includes a benzyloxy group, a diethylamino group, and a nonanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl alcohol with an appropriate halogenated compound to form the benzyloxy intermediate. This intermediate is then reacted with diethylamine to introduce the diethylamino group. Finally, the esterification with nonanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence its binding affinity and specificity for molecular targets. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzyloxy)-3-(dimethylamino)propan-2-yl nonanoate
- 1-(Benzyloxy)-3-(diethylamino)propan-2-yl octanoate
- 1-(Phenoxy)-3-(diethylamino)propan-2-yl nonanoate
Uniqueness
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for further chemical modifications. The diethylamino group contributes to its solubility and interaction with biological targets, while the nonanoate ester provides a hydrophobic character that can influence its distribution and activity in biological systems.
Propiedades
Fórmula molecular |
C23H39NO3 |
|---|---|
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
[1-(diethylamino)-3-phenylmethoxypropan-2-yl] nonanoate |
InChI |
InChI=1S/C23H39NO3/c1-4-7-8-9-10-14-17-23(25)27-22(18-24(5-2)6-3)20-26-19-21-15-12-11-13-16-21/h11-13,15-16,22H,4-10,14,17-20H2,1-3H3 |
Clave InChI |
BXXFJVPQOJZQEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC(CN(CC)CC)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


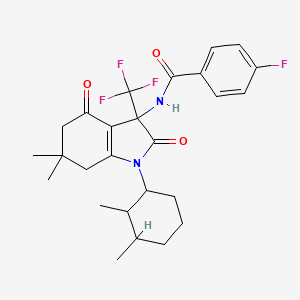
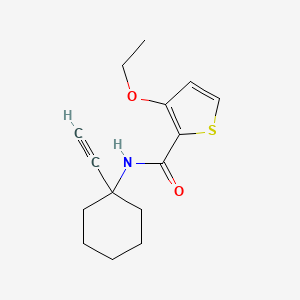
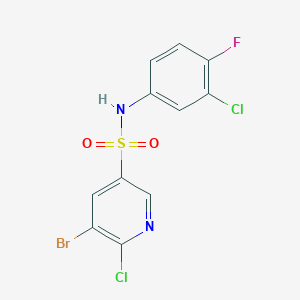

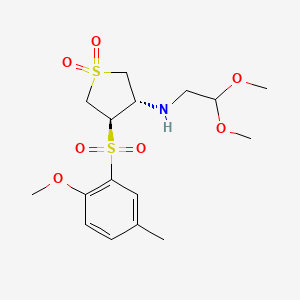
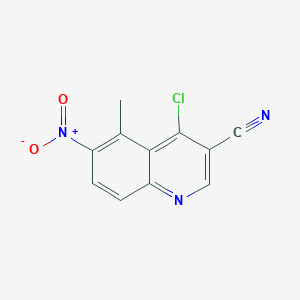
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)
![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
